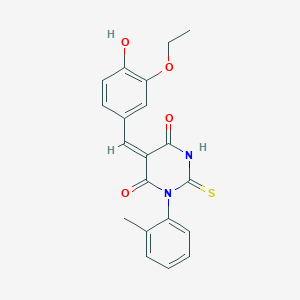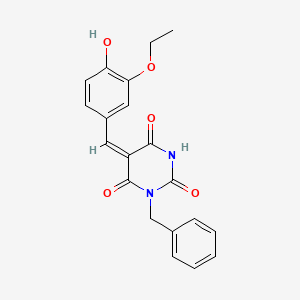![molecular formula C21H26N2 B5916862 1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5916862.png)
1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is an organic compound that belongs to the piperazine family It is characterized by a piperazine ring substituted with a phenylethyl group and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of piperazine with appropriate phenylethyl and phenylprop-2-enyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethyl)piperazine: A simpler analog with only a phenylethyl group attached to the piperazine ring.
1-(3-Phenylprop-2-enyl)piperazine: Another analog with only a phenylprop-2-enyl group attached to the piperazine ring.
Uniqueness
1-(2-Phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both phenylethyl and phenylprop-2-enyl groups, which can confer distinct chemical and biological properties. This dual substitution pattern can enhance its ability to interact with multiple targets and exhibit a broader range of activities compared to its simpler analogs.
Properties
IUPAC Name |
1-(2-phenylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-8-20(9-4-1)12-7-14-22-16-18-23(19-17-22)15-13-21-10-5-2-6-11-21/h1-12H,13-19H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQRXCHAVUXGV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B5916794.png)
![ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]prop-2-enoyl]amino]benzoate](/img/structure/B5916795.png)
![(E)-2-CYANO-N~1~-(1-NAPHTHYL)-3-[5-(2-NITROPHENYL)-2-FURYL]-2-PROPENAMIDE](/img/structure/B5916800.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5916806.png)


![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N-[(E)-[(4-methylphenyl)-phenylmethylidene]amino]benzenesulfonamide](/img/structure/B5916844.png)
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5916846.png)
![N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5916851.png)
![1-(3-chlorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine](/img/structure/B5916855.png)
![2-(2-bromo-4-methoxyphenoxy)-N-[(Z)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide](/img/structure/B5916865.png)
![2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide](/img/structure/B5916873.png)
![N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5916877.png)
